

A Spectroscopic Guide to 2-Methylhexan-3-amine: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Methylhexan-3-amine

CAS No.: 171778-19-1

Cat. No.: B13274172

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-methylhexan-3-amine** (C₇H₁₇N), a primary aliphatic amine. In the absence of extensive peer-reviewed experimental spectra in public databases, this document leverages high-quality predicted data, foundational spectroscopic principles, and comparative analysis with structural analogs to offer a robust characterization. This guide is intended for researchers and scientists in organic chemistry and drug development, providing the necessary spectroscopic framework for the identification and structural elucidation of this compound.

Introduction to 2-Methylhexan-3-amine and its Spectroscopic Signature

2-Methylhexan-3-amine is a saturated acyclic amine with a molecular weight of 115.22 g/mol . [1] Its structure, featuring a chiral center at the carbon bearing the amino group (C3) and another at the methyl-substituted carbon (C2), implies the existence of diastereomers. This stereoisomerism can introduce complexity in nuclear magnetic resonance (NMR) spectra, potentially leading to distinct signals for chemically similar nuclei in a mixture of stereoisomers. Spectroscopic analysis is therefore crucial for confirming the molecular structure and assessing purity. This guide will systematically detail the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a complete spectroscopic profile.

Molecular Structure and Numbering

Caption: Structure of **2-Methylhexan-3-amine** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of two chiral centers, a sample of **2-methylhexan-3-amine** may exist as a mixture of diastereomers, which could result in the doubling of some NMR signals. The following predictions are based on computational models and serve as a strong baseline for experimental verification.^[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of **2-methylhexan-3-amine** is characterized by signals in the aliphatic region, with the protons on the carbon adjacent to the nitrogen atom appearing at the most downfield position.

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
-NH ₂	~1.1 - 2.0 (broad)	Singlet	2H
H3	~2.6 - 2.8	Multiplet	1H
H2	~1.6 - 1.8	Multiplet	1H
H4	~1.2 - 1.4	Multiplet	2H
H5	~1.2 - 1.4	Multiplet	2H
C2-CH ₃	~0.8 - 1.0	Doublet	3H
H1	~0.8 - 1.0	Doublet	3H
H6	~0.8 - 1.0	Triplet	3H

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for **2-Methylhexan-3-amine**.

Interpretation and Causality:

- NH₂ Protons: The amine protons typically appear as a broad singlet. Their chemical shift can vary depending on solvent and concentration due to hydrogen bonding and chemical

exchange. In ultra-pure samples, coupling to the H3 proton might be observed.[3]

- H3 Proton: This proton is deshielded by the adjacent electronegative nitrogen atom, causing its signal to appear further downfield compared to the other C-H protons. It will exhibit complex splitting due to coupling with protons on C2 and C4.
- Aliphatic Protons: The remaining protons on the carbon skeleton (H1, H2, C2-CH₃, H4, H5, H6) appear in the upfield region, typical for saturated alkanes. The terminal methyl groups will appear as a triplet (H6) and two doublets (H1 and C2-CH₃), reflecting their coupling to adjacent methylene and methine protons, respectively.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct evidence for the number of distinct carbon environments in the molecule. For **2-methylhexan-3-amine**, seven unique carbon signals are expected.

Carbon	Predicted Chemical Shift (ppm)
C3	~55 - 60
C2	~35 - 40
C4	~30 - 35
C5	~20 - 25
C1	~15 - 20
C2-CH ₃	~15 - 20
C6	~10 - 15

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Methylhexan-3-amine**.

Interpretation and Causality:

- C3 Carbon: Similar to its attached proton, the C3 carbon experiences the strongest deshielding effect from the nitrogen atom, resulting in the most downfield chemical shift

among the sp^3 carbons. The chemical shift for carbons attached to an amino group typically falls in the 37-45 ppm range, but substitution may increase this.[4]

- Alkyl Carbons: The remaining carbons (C1, C2, C4, C5, C6, and the C2-methyl) resonate at higher fields (lower ppm values), consistent with their aliphatic nature. The chemical shifts are influenced by their position relative to the amine group and the degree of branching.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For **2-methylhexan-3-amine**, the key diagnostic signals arise from the primary amine group.

Wavenumber (cm^{-1})	Vibration Type	Intensity
~3300 - 3400	N-H Asymmetric & Symmetric Stretch	Medium (two bands)
~2850 - 2960	C-H Aliphatic Stretch	Strong
~1580 - 1650	N-H Bend (Scissoring)	Medium to Strong
~1450 - 1470	C-H Bend (Scissoring)	Medium
~1370 - 1385	C-H Bend (Symmetric)	Medium
~1020 - 1250	C-N Stretch	Medium to Weak
~665 - 910	N-H Wag	Broad, Strong

Table 3: Characteristic Infrared Absorption Frequencies for **2-Methylhexan-3-amine**.

Interpretation and Causality:

- N-H Stretching: As a primary amine ($R-NH_2$), **2-methylhexan-3-amine** is expected to exhibit two distinct N-H stretching bands in the $3300-3400\text{ cm}^{-1}$ region, corresponding to the asymmetric and symmetric vibrations of the two N-H bonds.[5] This two-band pattern is a hallmark of a primary amine.
- C-H Stretching: The strong absorptions just below 3000 cm^{-1} are characteristic of C-H stretching vibrations within the methyl (CH_3) and methylene (CH_2) groups of the alkyl chain.

[6]

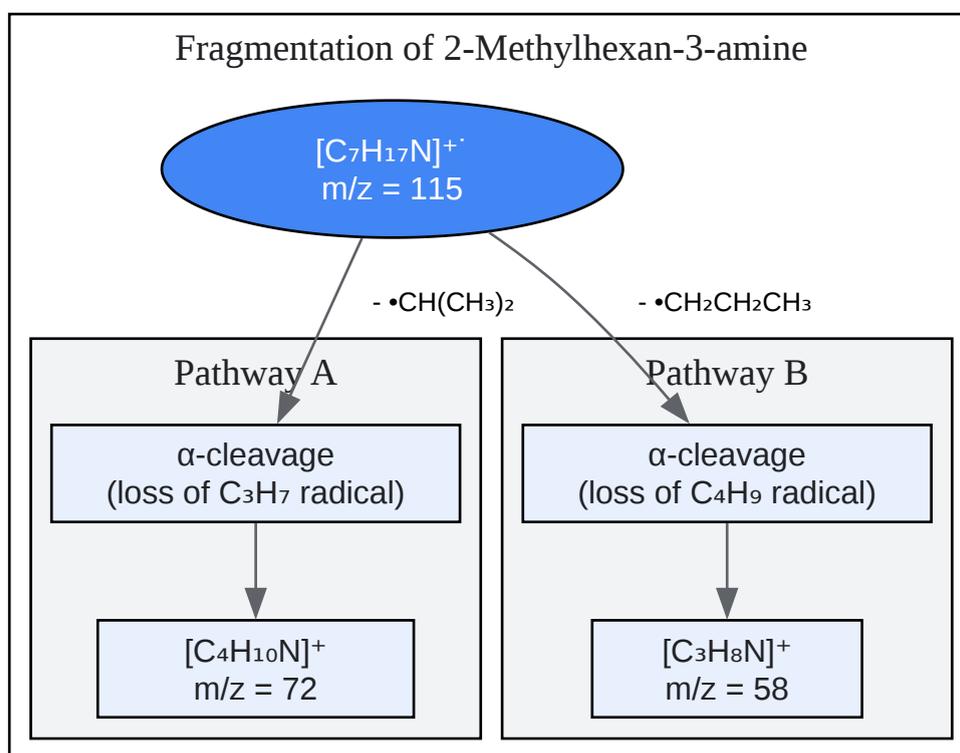
- N-H Bending: The N-H scissoring vibration gives rise to a medium to strong band in the 1580-1650 cm^{-1} region.[5]
- C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears as a weaker band in the 1020-1250 cm^{-1} range.[5]
- N-H Wagging: A broad and strong absorption due to the out-of-plane bending (wagging) of the N-H bonds is expected in the fingerprint region (665-910 cm^{-1}).[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Molecular Ion: The molecular formula $\text{C}_7\text{H}_{17}\text{N}$ contains a single nitrogen atom. According to the Nitrogen Rule, this will result in a molecular ion peak ($[\text{M}]^+$) with an odd mass-to-charge ratio (m/z). For **2-methylhexan-3-amine**, the molecular ion is expected at $m/z = 115$.

Key Fragmentation Pathway: Alpha-Cleavage Aliphatic amines characteristically undergo α -cleavage (cleavage of the C-C bond adjacent to the C-N bond) as a major fragmentation pathway. This process results in the formation of a resonance-stabilized iminium cation.[7] For **2-methylhexan-3-amine**, there are two possible α -cleavage sites.



[Click to download full resolution via product page](#)

Caption: Key α -cleavage fragmentation pathways for **2-methylhexan-3-amine**.

m/z	Proposed Fragment Ion	Pathway
115	$[C_7H_{17}N]^+$ (Molecular Ion)	-
72	$[CH(NH_2)-CH(CH_3)_2]^+$	Pathway A: Cleavage between C3 and C4
58	$[CH(NH_2)-CH_2CH_2CH_3]^+$	Pathway B: Cleavage between C2 and C3

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of **2-Methylhexan-3-amine**.

Interpretation and Causality:

- The molecular ion peak at m/z 115 confirms the molecular weight.

- The most significant fragmentation is expected to be α -cleavage. Cleavage of the bond between C3 and C4 (Pathway A) would result in the loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$) and the formation of an ion at m/z 72.
- Alternatively, cleavage of the bond between C2 and C3 (Pathway B) would lead to the loss of an isopropyl radical ($\bullet\text{C}_4\text{H}_9$) and the formation of an ion at m/z 58.
- The relative abundance of the fragment ions at m/z 72 and 58 will depend on the stability of the resulting radical and cation. Typically, the cleavage that expels the larger or more stable radical is favored.

Experimental Protocols

To obtain the spectroscopic data discussed, standardized laboratory procedures should be followed. The methodologies provided below are typical for a compound of this nature.

NMR Spectroscopy Acquisition

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of **2-methylhexan-3-amine** in ~0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Pulse Program: Standard 90° pulse.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

FTIR Spectroscopy Acquisition

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Place a single drop of neat liquid **2-methylhexan-3-amine** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Acquisition:
 - Scan Range: 4000 cm^{-1} to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Acquisition

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
- GC-MS Conditions (Typical):
 - Injection: 1 μL of a dilute solution (e.g., 100 ppm in dichloromethane) in split mode.
 - Column: A non-polar capillary column (e.g., DB-5ms).

- Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 35 to 200.
 - Source Temperature: ~230°C.

Conclusion

The spectroscopic profile of **2-methylhexan-3-amine** is defined by a set of predictable and interpretable features. The primary amine group is readily identified by its characteristic N-H stretching and bending vibrations in the IR spectrum. Mass spectrometry confirms the molecular weight via the molecular ion at m/z 115 and shows characteristic α -cleavage fragmentation patterns yielding ions at m/z 72 and 58. NMR spectroscopy provides a detailed map of the C-H framework, with key signals deshielded by the amine functionality. While the potential for diastereomerism may add complexity to the NMR spectra, the foundational data presented in this guide provides a solid and authoritative basis for the structural characterization of **2-methylhexan-3-amine**.

References

- Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 2-methylhexane. [\[Link\]](#)
- Doc Brown's Chemistry. (2025). C7H16 mass spectrum of 2-methylhexane. [\[Link\]](#)
- ResearchGate. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [\[Link\]](#)
- ATB (Automated Topology Builder). (n.d.). (3R)-2-Methyl-3-hexanol | C7H16O | MD Topology | NMR. [\[Link\]](#)
- NIST. (n.d.). 3-Amino-2-methylheptane. In NIST Chemistry WebBook. [\[Link\]](#)

- PubChem. (n.d.). **2-Methylhexan-3-amine**. [\[Link\]](#)
- PubChem. (n.d.). N-methylhexan-3-amine. [\[Link\]](#)
- NIST. (n.d.). 3-Hexanone, 2-methyl-. In NIST Chemistry WebBook. [\[Link\]](#)
- PubChem. (n.d.). (3R)-**2-methylhexan-3-amine**. [\[Link\]](#)
- NMRDB.org. (n.d.). Predict all NMR spectra. [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of methylamine. [\[Link\]](#)
- NIST. (n.d.). Methylamine. In NIST Chemistry WebBook. [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). C₇H₁₆ infrared spectrum of 2-methylhexane. [\[Link\]](#)
- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [\[Link\]](#)
- Chemaxon. (n.d.). NMR Predictor. [\[Link\]](#)
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [\[Link\]](#)
- ResearchGate. (n.d.). Prediction of the Infrared Absorbance Intensities and Frequencies of Hydrocarbons: A Message Passing Neural Network Approach. [\[Link\]](#)
- YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [\[Link\]](#)
- University of Calgary. (n.d.). IR: amines. [\[Link\]](#)
- Doc Brown's Chemistry. (2025). ¹³C nmr spectrum of methylamine. [\[Link\]](#)
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [\[Link\]](#)
- NIST. (n.d.). Methylamine. In NIST Chemistry WebBook. [\[Link\]](#)
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methylhexan-3-amine | C₇H₁₇N | CID 13310034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Visualizer loader [nmrdb.org]
- 3. 1H proton nmr spectrum of methylamine CH₅N CH₃NH₂ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. C₇H₁₆ infrared spectrum of 2-methylhexane prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Spectroscopic Guide to 2-Methylhexan-3-amine: Elucidating Molecular Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13274172#spectroscopic-data-of-2-methylhexan-3-amine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com